6-(2,6-dimethylmorpholin-4-yl)-N-(4-methoxyphenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine
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Overview
Description
6-(2,6-dimethylmorpholin-4-yl)-N-(4-methoxyphenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a chemical compound known for its selective inhibition of the serine-threonine kinase mammalian target of rapamycin (mTOR). This compound inhibits both the mTORC1 and mTORC2 complexes, making it a valuable tool in scientific research, particularly in the fields of cancer research and cellular biology .
Preparation Methods
The synthesis of 6-(2,6-dimethylmorpholin-4-yl)-N-(4-methoxyphenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine involves several stepsThe reaction conditions often involve the use of strong bases and solvents such as dimethyl sulfoxide (DMSO) to facilitate the reactions . Industrial production methods may involve optimization of these steps to increase yield and purity.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups.
Substitution: The compound can undergo substitution reactions, particularly at the morpholine and methoxyphenyl groups.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
6-(2,6-dimethylmorpholin-4-yl)-N-(4-methoxyphenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine has several scientific research applications:
Cancer Research: It inhibits cell growth by inducing G1-cell cycle arrest in various cancer cell lines, including non-small cell lung carcinoma.
Cellular Biology: The compound extends the lifespan of Toll-like receptor (TLR)-activated dendritic cells by preserving mitochondrial oxidative phosphorylation.
Dermatology: It reduces keloid volume and inhibits keloid cell proliferation, migration, and invasive properties.
Mechanism of Action
The compound exerts its effects by selectively inhibiting the mTORC1 and mTORC2 complexes. This inhibition disrupts the mTOR signaling pathway, which is crucial for cell growth, proliferation, and survival. By targeting these complexes, the compound can induce cell cycle arrest and apoptosis in cancer cells, as well as extend the lifespan of certain immune cells .
Comparison with Similar Compounds
Similar compounds include other mTOR inhibitors such as:
Ku-0063794: Another selective inhibitor of mTORC1 and mTORC2 with similar applications in cancer research and cellular biology.
Rapamycin: A well-known mTOR inhibitor that primarily targets mTORC1 and is used in various clinical applications.
The uniqueness of 6-(2,6-dimethylmorpholin-4-yl)-N-(4-methoxyphenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine lies in its high specificity and potency against both mTORC1 and mTORC2, making it a valuable tool for research purposes .
Properties
Molecular Formula |
C19H24N6O2 |
---|---|
Molecular Weight |
368.4 g/mol |
IUPAC Name |
6-(2,6-dimethylmorpholin-4-yl)-N-(4-methoxyphenyl)-1-methylpyrazolo[3,4-d]pyrimidin-4-amine |
InChI |
InChI=1S/C19H24N6O2/c1-12-10-25(11-13(2)27-12)19-22-17(16-9-20-24(3)18(16)23-19)21-14-5-7-15(26-4)8-6-14/h5-9,12-13H,10-11H2,1-4H3,(H,21,22,23) |
InChI Key |
NMMXRVQEUCWCEC-UHFFFAOYSA-N |
Canonical SMILES |
CC1CN(CC(O1)C)C2=NC(=C3C=NN(C3=N2)C)NC4=CC=C(C=C4)OC |
Origin of Product |
United States |
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